molecular formula C23H22N4O5S B2877633 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 921995-06-4

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2877633
CAS No.: 921995-06-4
M. Wt: 466.51
InChI Key: CNSDITRKIDHBNG-UHFFFAOYSA-N
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Description

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran moiety, a tosylpiperidine group, and a carboxamide functional group

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activities, such as antimicrobial, antitumor, and antioxidant properties.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents.

Industry: In the industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can vary depending on their specific structure. For instance, some benzofuran compounds may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it’s important to handle these compounds with care and use appropriate personal protective equipment .

Future Directions

Given the diverse pharmacological activities of benzofuran derivatives, they have attracted much attention for their potential applications as drugs . Future research will likely continue to explore the synthesis of new benzofuran derivatives, their biological activities, and their potential as therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include tosyl chloride, piperidine, and carboxylic acid derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to obtain the final product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Tosyl chloride and other electrophilic reagents are used for substitution reactions.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Comparison with Similar Compounds

  • Benzofuran derivatives

  • Tosylpiperidine derivatives

  • Carboxamide derivatives

Uniqueness: N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-15-6-8-18(9-7-15)33(29,30)27-12-10-16(11-13-27)21(28)24-23-26-25-22(32-23)20-14-17-4-2-3-5-19(17)31-20/h2-9,14,16H,10-13H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSDITRKIDHBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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